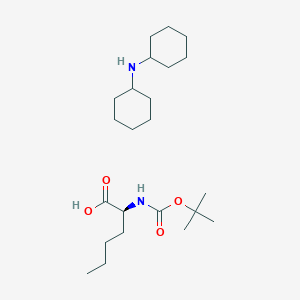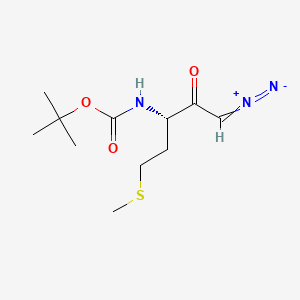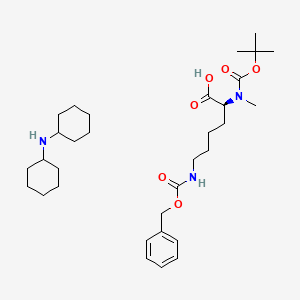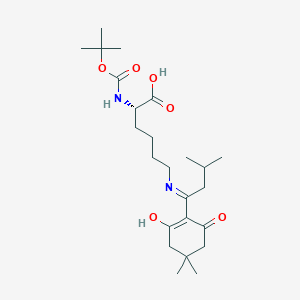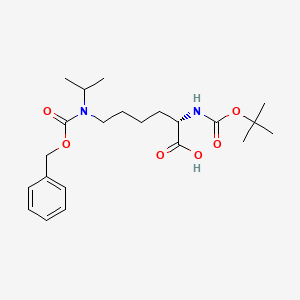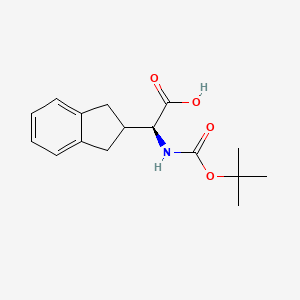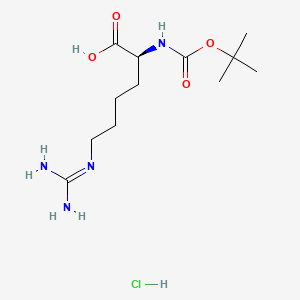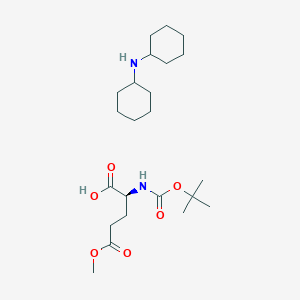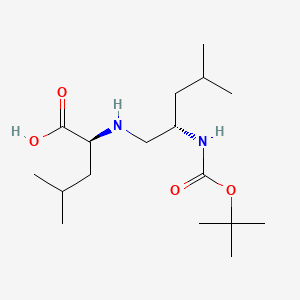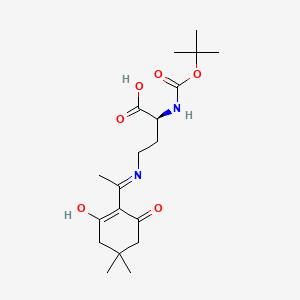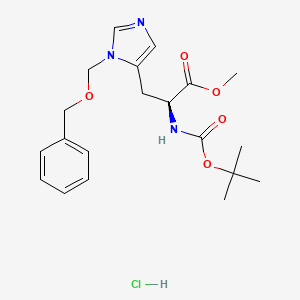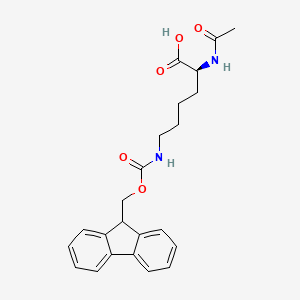
Ac-Lys(Fmoc)-OH
概要
説明
Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, where the amino group is acetylated and the carboxyl group is protected by the Fmoc group1. It is used in peptide synthesis and has been studied for its ability to form self-assembling hydrogels12.
Synthesis Analysis
The synthesis of Ac-Lys(Fmoc)-OH involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group1. This process is crucial for the peptide’s ability to self-assemble and form gels in aqueous solutions1.
Molecular Structure Analysis
The molecular structure of Ac-Lys(Fmoc)-OH is characterized by the presence of an acetylated lysine residue and a Fmoc protecting group2. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described2.
Chemical Reactions Analysis
The chemical reactions involving Ac-Lys(Fmoc)-OH are primarily related to its ability to form hydrogels1. The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking)1.
Physical And Chemical Properties Analysis
The physical and chemical properties of Ac-Lys(Fmoc)-OH are largely determined by its ability to form hydrogels1. These hydrogels are soft materials formed by water-swollen networks and display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments1.
科学的研究の応用
Supramolecular Gels in Biomedicine : Fmoc-Lys(Fmoc)-OH is used in the formation of supramolecular hydrogels. These hydrogels, based on fluorenylmethoxycarbonyl-functionalized amino acids, are widely used in the biomedical field due to their biocompatible and biodegradable properties. They have potential applications in antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).
Peptide Ligation Techniques : It is used in peptide ligation processes. For example, azido-protected Fmoc–Lys–OH is synthesized and introduced to a peptide by Fmoc-based solid-phase peptide synthesis. This method is crucial for efficient peptide condensation without significant side reactions (Katayama et al., 2008).
Synthesis of Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel semisynthetic insulin analogs. This process involves the solid-phase synthesis of octapeptides and their condensation with desoctapeptide(B23-B30)-insulin (Žáková et al., 2007).
Cancer Therapy Prodrugs : In cancer therapy, Fmoc-Lys(Ac)-Puromycin, a prodrug, is activated by histone deacetylases and cathepsin L to selectively target cancer cells. This approach shows promise in selective cancer therapy due to its improved efficacy and cancer cell selectivity (Ueki et al., 2016).
Solid-Phase Synthesis of Peptides : Fmoc-Lys(Mmt)-OH is utilized for the solid-phase synthesis of peptides, especially in the preparation of branched and cyclic peptides or the modification of peptides with various functional groups. This is due to its extreme acid-labile nature, making it a useful building block (Tong & Hong, 2001).
Synthesis of Fluorescent Peptides : It is involved in the preparation of fluorescent peptides. For example, N(alpha)-Fmoc-L-Lys(Mca)-OH is synthesized and used for the efficient microwave-enhanced solid-phase fluorescent labeling of peptides (Katritzky et al., 2008).
Safety And Hazards
将来の方向性
The future directions for research on Ac-Lys(Fmoc)-OH could involve exploring its potential applications in tissue engineering, drug delivery, and diagnostic imaging1. Further studies could also focus on understanding the factors influencing its self-assembly and gel formation2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers12.
特性
IUPAC Name |
(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXGLFPXINBZFY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys(Fmoc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



